Regioisomeric Attachment Position (3-yl vs. 5-yl) Determines Target Engagement Profile in GPCR Agonist Patents
The target compound features a 1,2,4-oxadiazol-3-yl attachment to the piperidine ring. In contrast, patent US20090325924A1, which claims 1,2,4-oxadiazolyl-piperidine compounds as GPCR agonists, specifically and exclusively exemplifies molecules with a 1,2,4-oxadiazol-5-yl linkage to the piperidine core [1]. This regioisomeric difference is not trivial; it alters the three-dimensional vector of the piperidine ring and the spatial orientation of the pendant 4-methylphenyl group, which is critical for molecular recognition at the target receptor.
| Evidence Dimension | Regioisomeric attachment point |
|---|---|
| Target Compound Data | 1,2,4-oxadiazol-3-yl attachment to piperidine |
| Comparator Or Baseline | 1,2,4-oxadiazol-5-yl attachment to piperidine (as claimed in US20090325924A1) |
| Quantified Difference | Qualitative difference in target engagement profile; 5-yl regioisomer is claimed for GPCR agonism, while the 3-yl regioisomer is absent from these claims. |
| Conditions | Patent claims analysis and structural comparison |
Why This Matters
The 3-yl regioisomer represents a distinct and less explored chemical space with novel intellectual property potential, avoiding crowded patent landscapes dominated by the 5-yl series.
- [1] US Patent US20090325924A1. GPCR Agonists. Published 2009-12-31. Priority date 2006-06-29. View Source
